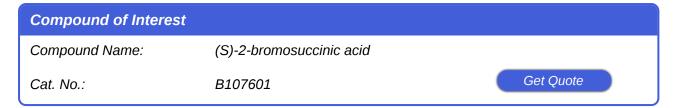


A Technical Guide to the Spectroscopic Analysis of (S)-2-Bromosuccinic Acid

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This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **(S)-2-bromosuccinic acid**. It is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. This document details the spectral characteristics of the molecule and outlines the experimental protocols for data acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for (S)-2-bromosuccinic acid.

Table 1: NMR Spectroscopic Data for Bromosuccinic Acid



Nucleus	Chemical Shift (δ) ppm	Solvent
¹H NMR		
-CH(Br)	~4.7	Varies
-CH₂-	~3.0 - 3.2	Varies
¹³ C NMR		
-COOH (C1)	~170	Varies
-CH(Br)	~40	Varies
-CH ₂ -	~35	Varies
-COOH (C4)	~173	Varies

Note: Exact chemical shifts can vary depending on the solvent and concentration.

Table 2: Infrared (IR) Spectroscopy Data for Bromosuccinic Acid

Functional Group	Vibrational Frequency (cm ^{−1})	Intensity
O-H (Carboxylic Acid)	2500-3300	Broad, Strong
C=O (Carboxylic Acid)	1700-1725	Strong
C-O	1210-1320	Strong
C-Br	500-600	Medium-Strong

Table 3: Mass Spectrometry (MS) Data for Bromosuccinic Acid



Technique	Key m/z Values	Interpretation
GC-MS	196/198	Molecular Ion Peak ([M]+, showing bromine isotopes)
117	Loss of Br	
73		_
45	[COOH]+	

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are outlined below.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

The analysis of organic acids by NMR requires careful sample preparation to ensure highquality spectra.

- Sample Preparation: For ¹H and ¹³C NMR, approximately 5-25 mg and 50-100 mg of **(S)-2-bromosuccinic acid**, respectively, are dissolved in 0.6-0.7 mL of a suitable deuterated solvent.[1] Common solvents include deuterium oxide (D₂O), DMSO-d₆, or methanol-d₄.[1] To minimize peak shifting, especially for carboxylic acids, the pH of the sample can be adjusted using a buffer solution.[2] If the sample contains particulate matter, it should be filtered before being transferred to the NMR tube to ensure proper shimming.[1]
- Instrumentation: Spectra are typically acquired on a spectrometer operating at a frequency of 300 MHz or higher.[3]
- Data Acquisition: For quantitative analysis, an internal standard such as maleic acid can be added to the sample at a known concentration.[3] Standard pulse programs are generally sufficient for acquiring ¹H spectra. For ¹³C NMR, a longer acquisition time may be necessary to achieve a good signal-to-noise ratio.[4]
- 2.2 Infrared (IR) Spectroscopy

Foundational & Exploratory





For solid samples like **(S)-2-bromosuccinic acid**, several techniques can be employed to obtain an IR spectrum.

- KBr Pellet Technique: The sample is mixed with dry potassium bromide (KBr) at a concentration of about 0.2% to 1%.[5] The mixture is then finely ground and pressed under high pressure to form a transparent disk.[6][7]
- Nujol Mull Technique: A small amount (5-10 mg) of the finely ground sample is mixed with a
 drop of Nujol (mineral oil) to create a paste.[5][6] This mull is then placed between two KBr or
 NaCl plates for analysis.[5][6] It is important to note that Nujol itself has characteristic
 absorption bands.[5]
- Thin Solid Film Method: The solid sample is dissolved in a volatile solvent like methylene chloride.[8] A drop of this solution is placed on a salt plate, and the solvent is allowed to evaporate, leaving a thin film of the compound on the plate for analysis.[8]
- Data Acquisition: The prepared sample is placed in the sample holder of an FT-IR spectrometer, and the spectrum is recorded. A background spectrum is typically collected first and automatically subtracted from the sample spectrum.[5]

2.3 Mass Spectrometry (MS)

Mass spectrometry is used to determine the mass-to-charge ratio of the molecule and its fragments.

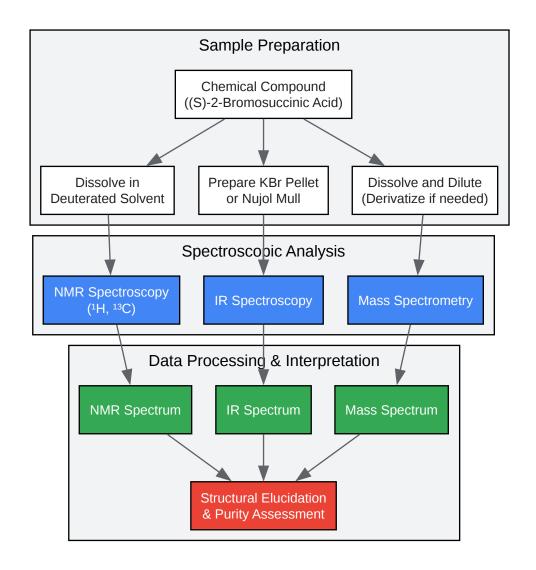
- Sample Preparation: For techniques like electrospray ionization (ESI), the sample is typically dissolved in an organic solvent such as methanol, acetonitrile, or water to a concentration of approximately 1 mg/mL.[9] This solution is then further diluted.[9] It is crucial that the sample is free of inorganic salts and particulate matter.[9] For GC-MS analysis of organic acids, a derivatization step, such as silylation, is often necessary to increase the volatility of the analyte.[10]
- Instrumentation: A variety of mass spectrometers can be used, including those with quadrupole or time-of-flight analyzers.[11] The choice of ionization technique (e.g., ESI, MALDI, electron impact) depends on the nature of the analyte and the desired information. [11][12]



• Data Acquisition: The instrument is calibrated using a known standard.[12] The prepared sample is then introduced into the mass spectrometer, and the mass spectrum is recorded. The resulting spectrum plots signal intensity against the mass-to-charge ratio (m/z).[11]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **(S)-2-bromosuccinic acid**.



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Caption: General workflow for the spectroscopic analysis of a chemical compound.



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